[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate: is a complex organic compound characterized by its long-chain fatty acid esters. This compound is notable for its unique structure, which includes multiple ester linkages and hydroxyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate typically involves esterification reactions. The process begins with the preparation of docosanoic acid, which is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with docosanoic acid under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, replacing the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate is studied for its potential as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: In biological research, this compound is investigated for its role in cell membrane structure and function, given its similarity to natural phospholipids.
Medicine: In medicine, it is explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Industrially, this compound is used in the production of cosmetics and personal care products, where it acts as an emollient and stabilizer.
Mechanism of Action
The mechanism of action of [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Comparison: Compared to these similar compounds, [3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate has longer fatty acid chains, which can enhance its hydrophobic interactions and stability in various applications. Its unique structure also provides distinct physicochemical properties, making it suitable for specialized uses in research and industry.
Properties
CAS No. |
93980-63-3 |
---|---|
Molecular Formula |
C72H140O8 |
Molecular Weight |
1133.9 g/mol |
IUPAC Name |
[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C72H140O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-68(73)78-71(76)64-66-77-67-65-72(79-69(74)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80-70(75)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h71-72,76H,4-67H2,1-3H3 |
InChI Key |
HVPXPKUGOVJZJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.